REACTION_CXSMILES
|
[N:1]12[CH2:7][C:4]([C:8]3[CH:9]=[CH:10][C:11](O)=[N:12][CH:13]=3)([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.P(Cl)(Cl)([Cl:17])=O.[OH-].[Na+]>>[Cl:17][C:11]1[N:12]=[CH:13][C:8]([C:4]23[CH2:7][N:1]([CH2:6][CH2:5]2)[CH2:2][CH2:3]3)=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
N12CCC(CC1)(C2)C=2C=CC(=NC2)O
|
Name
|
|
Quantity
|
5.44 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the combined mixture is subsequently stirred at 140° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subsequently brought back to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The combined mixture is subsequently extracted twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C12CCN(CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |